molecular formula C12H8F2OS B1601620 Bis(4-fluorophenyl) sulfoxide CAS No. 395-25-5

Bis(4-fluorophenyl) sulfoxide

Cat. No.: B1601620
CAS No.: 395-25-5
M. Wt: 238.25 g/mol
InChI Key: GVYKABJIEOOUOX-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl) sulfoxide is a chemical compound with the molecular formula (C6H4F)2SO . It is a sulfoxide derivative with two 4-fluorophenyl groups attached to the sulfur atom . This compound is commonly used as a reactant in organic synthesis and chemical research . It has potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science.


Synthesis Analysis

This compound can be synthesized from 4,4′-difluorodiphenyl sulfide . The general procedure involves the oxidation of sulfides into sulfoxides using urea-hydrogen peroxide adduct (UHP) and cyanuric chloride . The reaction conditions, such as solvent, reaction temperature, and total monomer concentration, are important factors affecting the yield and molecular weight of the product .


Molecular Structure Analysis

The molecular formula of this compound is C12H8F2OS . It has an average mass of 238.253 Da and a monoisotopic mass of 238.026398 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.253 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 347.3±27.0 °C at 760 mmHg . The melting point is reported to be between 46.6-47.0℃ .

Mechanism of Action

While the precise mechanism of action remains somewhat elusive, scientists speculate that Bis(4-fluorophenyl) sulfoxide’s impact stems from its ability to form hydrogen bonds with other molecules . These interactions can subsequently influence the structure and function of proteins and other molecules, ultimately leading to notable changes in the biochemical and physiological processes of cells . It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and nitric oxide synthase. It also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.

Safety and Hazards

Bis(4-fluorophenyl) sulfoxide should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . Personal protective equipment should be used, and dust formation should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYKABJIEOOUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514095
Record name 1,1'-Sulfinylbis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-25-5
Record name 1,1'-Sulfinylbis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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